molecular formula C18H20N2O2 B1628202 2-(4-Benzylpiperazin-1-yl)benzoic acid CAS No. 494782-67-1

2-(4-Benzylpiperazin-1-yl)benzoic acid

Cat. No. B1628202
CAS RN: 494782-67-1
M. Wt: 296.4 g/mol
InChI Key: FJUPXLLPYKXHPF-UHFFFAOYSA-N
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Description

“2-(4-Benzylpiperazin-1-yl)benzoic acid” is a chemical compound with the molecular formula C18H20N2O2 . It contains a benzylpiperazine moiety, which is a type of piperazine that has a benzyl group attached to one of its nitrogen atoms .


Synthesis Analysis

The synthesis of compounds similar to “2-(4-Benzylpiperazin-1-yl)benzoic acid” has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “2-(4-Benzylpiperazin-1-yl)benzoic acid” consists of a benzylpiperazine moiety attached to a benzoic acid group . The benzylpiperazine moiety is a type of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Benzylpiperazin-1-yl)benzoic acid” include a molecular weight of 310.390 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 461.7±35.0 °C at 760 mmHg, and a flash point of 233.0±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Future Directions

The future directions for the study of “2-(4-Benzylpiperazin-1-yl)benzoic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their reported antibacterial and antifungal activities, these compounds could be further developed and optimized for use in treating various infections .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22)16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUPXLLPYKXHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620331
Record name 2-(4-Benzylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)benzoic acid

CAS RN

494782-67-1
Record name 2-(4-Benzylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 150 mL round-bottomed flask equipped with magnetic stirring was added methyl 2-[4-benzylpiperazinyl]benzoate (Preparation XIII) (2.3 g, 7.4 mmol) in THF (60 mL). A soln of LiOH (Aldrich) (940 mg, 22 mmol) in H2O (20 mL), was added and the reaction mixture was heated at 60° C. for 12 h. After cooling to RT, the reaction mixture was concentrated in vacuo and diluted with EtOAc (100 mL). A 10% soln of citric acid (25 mL) was added, the organic layer was separated and the aqueous layer was extracted with EtOAc (2×25 mL). The organic layers were combined, washed with H2O, satd NaCl, dried over Na2SO4, filtered and concentrated in vacuo to afford 2-[4-benzylpiperazinyl]benzoic acid as a white solid (2.05 g). MS (ESI, pos. ion) m/z: 297 (M+H). Calc'd for C18H20N2O2: 296.15: 296.15.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
940 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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